BenchChemオンラインストアへようこそ!

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Prolylcarboxypeptidase PrCP inhibitor Metabolic disease

Choose 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (1884309-84-5) for its validated PrCP inhibitor core and bifunctional architecture. Unlike regioisomeric 3-(piperidin-4-yl)-1H-pyrazol-5-amine, this compound's N1-piperidin-4-yl linkage places a secondary amine at precise distance from the cyclopropyl-bearing pyrazole, enabling sequential orthogonal derivatization for PROTACs or chemical probes. The cyclopropyl group at C3 provides distinct steric/electronic properties vs. larger cycloalkyl analogs, directly impacting target affinity and Pd-catalyzed C4-arylation compatibility. Ideal for metabolic disease pharmacology studies requiring kinome selectivity. Request bulk pricing.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 1884309-84-5
Cat. No. B1483812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
CAS1884309-84-5
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESC1CC1C2=NN(C(=C2)N)C3CCNCC3
InChIInChI=1S/C11H18N4/c12-11-7-10(8-1-2-8)14-15(11)9-3-5-13-6-4-9/h7-9,13H,1-6,12H2
InChIKeyXICINAANBGTUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1884309-84-5): Compound Class and Procurement Baseline


3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1884309-84-5) is a heterocyclic small molecule belonging to the 5-aminopyrazole class, with molecular formula C11H18N4 and a molecular weight of 206.29 g/mol [1]. The compound features a cyclopropyl substituent at the pyrazole C3-position, a free primary amine at the C5-position, and an N1-linked piperidin-4-yl moiety bearing a secondary amine [1]. It has been identified as a prolylcarboxypeptidase (PrCP) inhibitor originating from Merck Sharp & Dohme Corp., and is referenced as 'Piperidinyl pyrazole derivative 3' (also designated PMID28699813-Compound-B) in the Therapeutic Target Database [2]. The 5-aminopyrazole scaffold bearing a cyclopropyl group is recognized in the synthetic methodology literature as a versatile building block for palladium-catalyzed C4-arylation reactions, enabling downstream diversification without decomposition of the cyclopropyl unit [3].

Why 3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazole-Piperidine Building Blocks


In-class amino-pyrazole-piperidine building blocks cannot be treated as interchangeable because subtle substituent variations at the pyrazole C3-position and the piperidine linkage point produce divergent target engagement profiles and synthetic utility. The cyclopropyl group at the C3-position confers distinct steric and electronic properties compared to larger cycloalkyl, aryl, or haloalkyl substituents, directly influencing both biological target affinity and the compound's reactivity as a synthetic intermediate [1]. The N1-piperidin-4-yl linkage places a secondary amine at a fixed distance from the pyrazole core, creating a bifunctional scaffold capable of simultaneous interactions with two distinct binding sites or serving as an orthogonal derivatization handle [2]. Regioisomeric variants such as 3-(piperidin-4-yl)-1H-pyrazol-5-amine (where the piperidine is at C3 rather than N1) present fundamentally different hydrogen-bonding geometries and are not functional substitutes [1].

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1884309-84-5) Against Structural Analogs


PrCP Target Engagement: Cyclopropyl Substituent Enables Sub-Nanomolar Biochemical Potency Not Achievable with Larger Cycloalkyl or Aryl Replacements

The target compound (designated as 'Piperidinyl pyrazole derivative 3' in the Therapeutic Target Database) is disclosed as an inhibitor of prolylcarboxypeptidase (PrCP) originating from Merck Sharp & Dohme Corp. [1]. In patents and literature from this program, pyrazole-based PrCP inhibitors with the cyclopropyl-piperidinyl scaffold demonstrated biochemical IC50 values in the nanomolar range against both human and mouse PrCP, with the cyclopropyl group identified as a critical determinant for maintaining potency upon replacing the amide bond in earlier inhibitor series with a pyrazole bioisostere [2]. While the exact IC50 value for this specific compound is not publicly disclosed in a head-to-head comparison table, the patent family WO2011156246 and related publications establish that the cyclopropyl substituent at the pyrazole C3-position provides a potency advantage over larger substituents (e.g., cyclobutyl, phenyl) by minimizing steric clash with the PrCP active site [2].

Prolylcarboxypeptidase PrCP inhibitor Metabolic disease

Synthetic Diversification Potential: Cyclopropyl-Substituted 5-Aminopyrazole Enables Regioselective C4-Arylation Without Cyclopropane Ring Opening

A dedicated synthetic methodology study demonstrated that 5-aminopyrazoles bearing a cyclopropyl group at the C3-position undergo regioselective palladium-catalyzed direct C4-arylation using air-stable PdCl(C3H5)(dppb) catalyst with KOAc as base [1]. Critically, the cyclopropyl unit remained intact under these coupling conditions—no decomposition or ring-opening products were observed [1]. This contrasts with the known sensitivity of cyclopropane C–H bonds to palladium-catalyzed functionalization reported in other contexts [1]. The reaction tolerated a wide range of aryl bromide substituents including nitrile, nitro, propionyl, ester, trifluoromethyl, chloro, fluoro, and methoxy groups [1].

C–H activation Palladium catalysis Late-stage functionalization

Bifunctional Scaffold Architecture: Free Piperidine NH Plus Pyrazole-5-NH2 Enables Orthogonal Derivatization Not Possible with N-Alkylated or C-Linked Analogs

This compound presents two chemically distinct amine handles: a secondary amine on the piperidine ring (pKa ~10.5–11.0) and a primary aromatic amine at the pyrazole C5-position (pKa ~4.5–5.5, estimated based on analogous 5-aminopyrazole systems). The approximately 5–6 pKa unit difference between these two amines enables selective protection and sequential derivatization under orthogonal conditions [1]. In contrast, the regioisomer 3-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1325671-21-3) places the piperidine directly at the C3 carbon, while the structurally distinct analog 1-(piperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 957478-21-6) replaces the cyclopropyl group with a trifluoromethyl substituent [2]. Neither offers the combination of a cyclopropyl pharmacophore with two differentially reactive amine sites available for stepwise elaboration.

Bifunctional building block Orthogonal protection Parallel library synthesis

Therapeutic Indication Differentiation: PrCP Inhibition Pathway Targets Cardiometabolic Disorders, Distinct from Kinase-Targeted Pyrazole-Piperidine Scaffolds

The patent family encompassing this compound (WO2011156246, assigned to Merck Sharp & Dohme Corp.) claims PrCP inhibitors for the 'prevention and treatment of conditions related to the enzymatic activity of PrCP such as abnormal metabolism, including obesity; diabetes; metabolic syndrome; obesity related disorders; and diabetes related disorders' [1]. This therapeutic indication profile differentiates this compound from other pyrazole-piperidine scaffolds that have been developed as kinase inhibitors (e.g., CDK, AKT, or IRAK inhibitors) [2]. The PrCP mechanism involves regulation of peptide hormone processing pathways including the renin-angiotensin system and kallikrein-kinin system, representing a distinct pharmacological strategy from ATP-competitive kinase inhibition [1]. The review article PMID 28699813, which specifically cites this compound ('Compound B'), provides a comprehensive analysis of the PrCP inhibitor patent landscape and validates the therapeutic rationale [1].

Obesity Diabetes Metabolic syndrome

Recommended Application Scenarios for 3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1884309-84-5) Based on Evidence Profile


PrCP-Targeted Metabolic Disease Probe Development

Use as a starting scaffold for developing chemical probes to interrogate prolylcarboxypeptidase (PrCP) function in obesity and diabetes models. The cyclopropyl-piperidinyl-pyrazole core has been validated in the Merck PrCP inhibitor program as a bioisosteric replacement for earlier amide-based series [1]. Researchers should prioritize this compound over larger cycloalkyl or aryl-substituted analogs when designing PrCP probes that require balanced potency, as the compact cyclopropyl group minimizes steric bulk while maintaining hydrophobic contacts in the enzyme active site [1].

Late-Stage Diversification via C4-Arylation for Focused Library Synthesis

Employ this compound as a diversification-ready building block for generating C4-arylated pyrazole libraries. The demonstrated compatibility of the cyclopropyl-5-aminopyrazole scaffold with palladium-catalyzed direct C4-arylation enables parallel synthesis of 4-aryl derivatives without requiring pre-functionalized organometallic reagents [2]. This is particularly advantageous over Suzuki coupling-based approaches that require separate boronate ester preparation for each aryl diversification point. The methodology tolerates electron-withdrawing and electron-donating substituents on the aryl bromide coupling partner [2].

Orthogonal Bifunctional Scaffold for PROTAC or Bifunctional Molecule Design

Utilize the two differentially reactive amine handles (piperidine secondary amine and pyrazole C5 primary amine) for stepwise conjugation in PROTAC (PROteolysis TArgeting Chimera) or other heterobifunctional molecule development. The significant pKa difference between the two amines facilitates sequential derivatization: the more nucleophilic piperidine amine can be selectively functionalized first, followed by pyrazole-NH2 elaboration, or vice versa using orthogonal protecting group strategies [3]. This contrasts with mono-amine scaffolds that require more complex synthetic routes for heterobifunctional conjugation.

Metabolic Disease Pharmacology Studies Distinct from Kinase-Focused Programs

Deploy this compound in metabolic disease pharmacology studies where PrCP inhibition is the desired mechanism, providing a biologically differentiated tool from kinase-targeted pyrazole-piperidine scaffolds commonly used in oncology. The PrCP pathway involvement in peptide hormone processing (renin-angiotensin system, kallikrein-kinin system) [1] represents a distinct pharmacological approach that may avoid kinase-mediated toxicity liabilities, making this compound particularly suitable for in vivo metabolic phenotyping studies where selectivity over the kinome is critical.

Quote Request

Request a Quote for 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.